4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide
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Overview
Description
4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a pyrazole ring, and a thiophene moiety, making it a molecule of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target nonsense mutations in genetic diseases .
Mode of Action
The compound interacts with its targets by suppressing nonsense mutations . A nonsense mutation is a genetic mutation that transforms a sense codon into a premature termination codon (PTC), upstream from the normal termination codon . This prevents the synthesis of full-length, wild type proteins, leading to truncated, often inactive, proteins .
Biochemical Pathways
It can be inferred that the compound plays a role in the protein synthesis pathway, specifically in the translation process where it prevents the formation of truncated proteins by suppressing nonsense mutations .
Result of Action
The compound’s action results in the suppression of nonsense mutations, thereby preventing the formation of truncated proteins . This could potentially restore the synthesis of full-length, wild type proteins, mitigating the effects of genetic diseases caused by such mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Attachment of the Thiophene Moiety: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the halogenated positions on the thiophene ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Sulfoxides or sulfones from the thiophene ring.
Reduction Products: Alcohols from the reduction of carbonyl groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-N-phenyl-4-{(2E)-2-[1-(thiophen-2-yl)ethylidene]hydrazinyl}butanamide
- 4-oxo-4-(p-tolyl)butanoic acid
- tert-Butyl bromoacetate
Uniqueness
4-oxo-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, pyrazole ring, and thiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and for developing new therapeutic agents with specific biological activities.
Properties
IUPAC Name |
4-oxo-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-15-12-17(25-16-5-2-1-4-13(15)16)19(24)20-8-10-22-9-7-14(21-22)18-6-3-11-26-18/h1-7,9,11-12H,8,10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZAHOWEPWRYKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCN3C=CC(=N3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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